molecular formula C12H24N2 B5845582 N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine

N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine

Cat. No. B5845582
M. Wt: 196.33 g/mol
InChI Key: INBIKHWZWSXTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinamine, also known as N-ethylhexedrone, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. This compound belongs to the class of substituted cathinones and is structurally similar to other well-known psychoactive substances such as methamphetamine and cocaine. In

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone is not fully understood. However, it is believed that this compound works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This increased release of neurotransmitters leads to the stimulant effects of N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone are similar to other cathinones. This compound has stimulant effects on the central nervous system, leading to increased alertness, energy, and euphoria. However, it can also cause negative side effects such as anxiety, agitation, and paranoia. N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone has been shown to have a high potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone has several advantages and limitations for lab experiments. One advantage is its potency, which allows researchers to use smaller amounts of the compound in their experiments. However, the high potential for abuse and addiction makes it difficult to conduct long-term experiments with this compound. Additionally, the synthesis of N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone requires specialized laboratory equipment and expertise, which can be a limitation for some researchers.

Future Directions

There are several future directions for research related to N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone. One area of interest is the potential therapeutic uses of this compound, including its use as an antidepressant and as an analgesic. Additionally, researchers are interested in investigating the long-term effects of N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone on the human body, including its potential for addiction and abuse. Finally, there is a need for more research on the synthesis of N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone, including the development of new and more efficient methods for its production.
Conclusion:
In conclusion, N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. The synthesis of this compound is a complex process that requires specialized laboratory equipment and expertise. Scientific research has investigated the potential therapeutic uses of N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone, as well as its mechanism of action and biochemical and physiological effects. However, more research is needed to fully understand the effects of this compound on the human body.

Synthesis Methods

The synthesis of N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone is a complex process that involves several steps. The initial step involves the reaction of 4-methylpropiophenone with ethylamine to form N-ethyl-4-methylpropiophenone. This intermediate compound is then reacted with 2-bromo-1-phenylpentan-1-one to form N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone. The synthesis of this compound requires specialized laboratory equipment and expertise.

Scientific Research Applications

N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone has been the subject of scientific research due to its potential as a psychoactive substance. Studies have shown that this compound has stimulant effects on the central nervous system, similar to other cathinones. Researchers have also investigated the potential therapeutic uses of N-ethyl-1-methyl-N-(2-methyl-2-propen-1-yl)-4-piperidinaminerone, including its use as an antidepressant and as an analgesic. However, more research is needed to fully understand the effects of this compound on the human body.

properties

IUPAC Name

N-ethyl-1-methyl-N-(2-methylprop-2-enyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-5-14(10-11(2)3)12-6-8-13(4)9-7-12/h12H,2,5-10H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBIKHWZWSXTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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